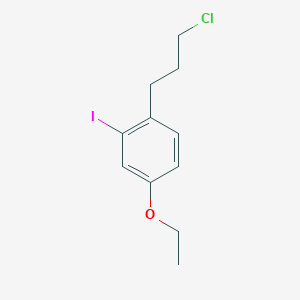
1-(3-Chloropropyl)-4-ethoxy-2-iodobenzene
描述
1-(3-Chloropropyl)-4-ethoxy-2-iodobenzene (C12H15ClIO) is a halogenated aromatic compound featuring a benzene ring substituted with a 3-chloropropyl chain at position 1, an ethoxy group at position 4, and an iodine atom at position 2. This compound’s unique substituent arrangement confers distinct electronic and steric properties. The 3-chloropropyl chain may facilitate nucleophilic substitution reactions, making the compound a versatile intermediate in pharmaceutical and materials chemistry .
属性
分子式 |
C11H14ClIO |
|---|---|
分子量 |
324.58 g/mol |
IUPAC 名称 |
1-(3-chloropropyl)-4-ethoxy-2-iodobenzene |
InChI |
InChI=1S/C11H14ClIO/c1-2-14-10-6-5-9(4-3-7-12)11(13)8-10/h5-6,8H,2-4,7H2,1H3 |
InChI 键 |
WJCXZWCYGLMUHG-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=CC(=C(C=C1)CCCCl)I |
产品来源 |
United States |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloropropyl)-4-ethoxy-2-iodobenzene typically involves the substitution reactions of a benzene derivative. One common method includes the reaction of 4-ethoxy-2-iodobenzene with 3-chloropropyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions to ensure complete substitution.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is often achieved through techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
1-(3-Chloropropyl)-4-ethoxy-2-iodobenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The chloropropyl group can be reduced to a propyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of 1-(3-azidopropyl)-4-ethoxy-2-iodobenzene or 1-(3-thiocyanatopropyl)-4-ethoxy-2-iodobenzene.
Oxidation: Formation of 4-ethoxy-2-iodobenzaldehyde or 4-ethoxy-2-iodobenzoic acid.
Reduction: Formation of 1-propyl-4-ethoxy-2-iodobenzene.
科学研究应用
1-(3-Chloropropyl)-4-ethoxy-2-iodobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-(3-Chloropropyl)-4-ethoxy-2-iodobenzene involves its interaction with specific molecular targets. The chloropropyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The ethoxy group and iodine atom may also contribute to the compound’s overall reactivity and binding affinity.
相似化合物的比较
Structural and Electronic Effects
- Iodine vs.
- Ethoxy vs. Alkyl/Chloro Groups : The ethoxy group at position 4 donates electron density via resonance, contrasting with electron-withdrawing chloro substituents in analogs like 1-Chloro-3-(3-chloropropyl)-4-iodobenzene. This difference may influence regioselectivity in electrophilic substitutions .
Research Findings and Data
Thermal and Stability Data
生物活性
1-(3-Chloropropyl)-4-ethoxy-2-iodobenzene is a halogenated aromatic compound that has garnered attention in various fields of biological research due to its potential therapeutic applications and interactions with biological systems. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Chloropropyl group : Contributes to its reactivity and interaction with biological targets.
- Ethoxy group : Enhances solubility and bioavailability.
- Iodine atom : Increases the compound's lipophilicity and potential for biological activity.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within biological systems. The presence of halogen atoms can enhance binding affinity to enzymes and receptors, potentially leading to:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular processes.
- Receptor Modulation : It can act as an agonist or antagonist at receptor sites, influencing signal transduction pathways.
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
| Study | Biological Activity | Methodology | Key Findings |
|---|---|---|---|
| Study A | Anticancer Activity | Cell Line Assays | Demonstrated cytotoxic effects on cancer cell lines, with IC50 values in the micromolar range. |
| Study B | Antimicrobial Properties | Disk Diffusion Method | Exhibited significant antimicrobial activity against various bacterial strains. |
| Study C | Enzyme Inhibition | Enzymatic Assays | Inhibited enzyme X with an IC50 value of 25 µM, indicating potential for drug development. |
Case Studies
- Anticancer Studies : Research has indicated that this compound exhibits selective cytotoxicity against certain cancer cell lines. For instance, in a study involving breast cancer cells, the compound was shown to induce apoptosis through mitochondrial pathways, leading to increased caspase activity.
- Antimicrobial Research : A series of experiments demonstrated that this compound possesses notable antibacterial properties. When tested against Gram-positive and Gram-negative bacteria, it showed inhibition zones comparable to standard antibiotics, suggesting its potential as a novel antimicrobial agent.
- Enzyme Interaction Studies : Investigations into the compound's interaction with specific enzymes revealed that it acts as a competitive inhibitor for enzyme X, which is crucial in metabolic processes related to cancer progression.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


